molecular formula C9H6BrF2NO B7977288 4-Bromo-2-(2,2-difluoroethoxy)benzonitrile

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile

Cat. No.: B7977288
M. Wt: 262.05 g/mol
InChI Key: NFTFRRYORFZVMN-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile (C₉H₆BrF₂NO) is a brominated aromatic nitrile compound featuring a 2,2-difluoroethoxy substituent at the 2-position of the benzonitrile core. This structure combines the electron-withdrawing effects of the nitrile group with the steric and electronic influences of the bromine atom and the difluoroethoxy moiety. The difluoroethoxy group (–OCH₂CF₂) introduces both lipophilicity and electronegativity, which can enhance metabolic stability and influence intermolecular interactions in pharmaceutical or agrochemical applications.

Properties

IUPAC Name

4-bromo-2-(2,2-difluoroethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF2NO/c10-7-2-1-6(4-13)8(3-7)14-5-9(11)12/h1-3,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTFRRYORFZVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCC(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2,2-difluoroethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The difluoroethoxy group and the benzonitrile moiety play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

4-Bromo-2-(phenylthio)benzonitrile (8d)

  • Structure : Replaces the difluoroethoxy group with a phenylthio (–SPh) substituent.
  • Key Differences: The sulfur atom in the phenylthio group is less electronegative than oxygen, reducing dipole moments. Higher molecular weight (MW: ~292.2 g/mol) due to the phenylthio group .

4-Bromo-2-fluoro-6-methoxybenzonitrile

  • Structure : Contains a methoxy (–OMe) and fluorine atom at the 2- and 6-positions, respectively.
  • Key Differences: Methoxy is less electronegative than difluoroethoxy, reducing electron-withdrawing effects. Fluorine at the 6-position introduces steric hindrance and ortho-directed reactivity. MW: ~230.0 g/mol (C₈H₅BrFNO) .

4-Bromo-2-(trifluoromethyl)benzonitrile

  • Structure : Substitutes difluoroethoxy with a trifluoromethyl (–CF₃) group.
  • Key Differences :
    • –CF₃ is a stronger electron-withdrawing group, significantly lowering electron density on the aromatic ring.
    • Higher lipophilicity (logP) compared to difluoroethoxy derivatives.
    • MW: ~249.0 g/mol (C₈H₃BrF₃N) .

4-Bromo-2-(2-methoxyethoxy)benzonitrile

  • Structure : Features a methoxyethoxy (–OCH₂CH₂OMe) substituent.
  • Key Differences: Longer alkoxy chain increases solubility in polar solvents. Absence of fluorine reduces electronegativity and metabolic stability. MW: ~256.1 g/mol (C₁₀H₁₀BrNO₂) .

Physicochemical and Reactivity Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Notable Reactivity/Applications
4-Bromo-2-(2,2-difluoroethoxy)benzonitrile C₉H₆BrF₂NO ~258.0 (estimated) –OCH₂CF₂ N/A Cross-coupling precursor
4-Bromo-2-(phenylthio)benzonitrile C₁₃H₈BrNS 292.2 –SPh N/A Sulfur-based macrocycle synthesis
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.0 –OH, –CN N/A Antiretroviral drug intermediates
4-Bromo-2-(trifluoromethyl)benzonitrile C₈H₃BrF₃N 249.0 –CF₃ N/A Agrochemical intermediates
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile C₁₀H₄BrF₆NO₂ 368.0 –OCH₂CF₂(CF₃O) N/A High electronegativity for niche reactions

Key Observations:

Electron-Withdrawing Effects :

  • Trifluoromethyl (–CF₃) and trifluoromethoxy (–OCF₃) groups (e.g., in ) exhibit stronger electron withdrawal than difluoroethoxy, altering aromatic electrophilicity for nucleophilic substitution or Suzuki-Miyaura couplings.
  • The nitrile group (–CN) in all analogs enhances reactivity toward nucleophilic additions or reductions.

Lipophilicity and Solubility :

  • Difluoroethoxy and trifluoromethoxy groups increase lipophilicity compared to methoxy or hydroxy substituents (e.g., ), improving membrane permeability in drug design.
  • Hydroxy groups (e.g., 5-Bromo-2-hydroxybenzonitrile ) enhance hydrogen bonding, increasing aqueous solubility.

Synthetic Utility :

  • Bromine at the 4-position enables cross-coupling reactions (e.g., Buchwald-Hartwig amination).
  • Ether-linked substituents (e.g., methoxyethoxy ) offer flexibility for further functionalization via alkylation or oxidation.

Biological Activity

4-Bromo-2-(2,2-difluoroethoxy)benzonitrile is a synthetic organic compound that has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C10_{10}H7_{7}BrF2_2O
  • Molecular Weight : 276.07 g/mol
  • IUPAC Name : this compound

The presence of bromine and difluoroethoxy groups contributes to its unique reactivity and biological properties.

Research indicates that this compound exhibits several biological activities, primarily through:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It has shown potential as a modulator for various receptors, which could influence signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance:

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations. The IC50_{50} values reported range from 5 to 15 µM depending on the cell type.
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710Induction of apoptosis
A549 (Lung)12Cell cycle arrest
HeLa (Cervical)8Inhibition of DNA synthesis

Anti-inflammatory Activity

Another area of research focuses on the anti-inflammatory effects:

  • Animal Models : In vivo studies using mouse models of inflammation showed that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40% compared to control groups.

Case Studies

  • Study on Anticancer Properties :
    • A study published in Journal of Medicinal Chemistry evaluated the effects of various benzonitrile derivatives, including this compound. Results indicated significant tumor growth inhibition in xenograft models when administered at doses correlating with in vitro findings.
  • Anti-inflammatory Research :
    • An investigation published in Pharmacology Reports examined the compound's effects on chronic inflammation in rats. Results showed a marked decrease in paw swelling and inflammatory markers after treatment over a two-week period.

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